4-Benzyloxy-3-chloro-benzotrifluoride

Description

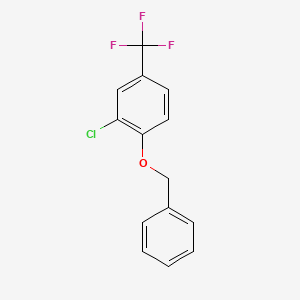

4-Benzyloxy-3-chloro-benzotrifluoride is a substituted benzotrifluoride derivative with a trifluoromethyl (-CF₃) group on the benzene ring, a chlorine atom at position 3, and a benzyloxy (-OCH₂C₆H₅) group at position 4.

Properties

IUPAC Name |

2-chloro-1-phenylmethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3O/c15-12-8-11(14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTDJXSMDQRQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-chloro-benzotrifluoride typically involves the following steps:

Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the desired position.

Benzylation: The brominated compound is then treated with benzyl chloride in the presence of a base to introduce the benzyloxy group.

Chlorination: The benzyloxy-substituted compound is subjected to chlorination to introduce the chlorine atom.

Trifluoromethylation: Finally, the compound is treated with a trifluoromethylating agent to introduce the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using continuous flow reactors to ensure high efficiency and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3-chloro-benzotrifluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

Substitution: Substitution reactions can replace the benzyloxy or chlorine groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation: Benzyloxy-benzotrifluoride carboxylic acids or ketones.

Reduction: Hydrocarbon derivatives of the compound.

Substitution: Derivatives with different functional groups replacing the benzyloxy or chlorine atoms.

Scientific Research Applications

Synthesis Overview

The synthesis of 4-Benzyloxy-3-chloro-benzotrifluoride typically involves:

- Starting Materials : 4-chlorobenzotrifluoride and benzyl alcohol.

- Reagents : Acid catalysts or bases may be used to facilitate the reaction.

- Conditions : The reaction is often carried out under controlled temperatures to optimize yield.

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical intermediate. Its derivatives have shown promising biological activities, including:

- PPARα Agonism : Studies indicate that analogues of this compound can activate PPARα, a receptor involved in lipid metabolism and inflammation regulation. This activity suggests potential therapeutic applications in treating metabolic disorders .

| Compound | Activity | EC50 Value |

|---|---|---|

| 4b | PPARα Agonism | <5 μM |

| 4d | PPARα Agonism | <5 μM |

| 4k | PPARα Agonism | Submicromolar |

Agrochemicals

The compound can serve as an intermediate in the synthesis of agrochemicals. Its derivatives may exhibit herbicidal or pesticidal properties, making them valuable in agricultural applications. The trifluoromethyl groups enhance the lipophilicity of the molecules, improving their bioavailability.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating more complex molecules. Its reactivity allows for various transformations, including:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced with nucleophiles to form new compounds.

- Coupling Reactions : It can be coupled with other aromatic compounds to create diverse chemical entities.

Case Study 1: PPARα Agonism

A study conducted on a series of compounds derived from this compound demonstrated significant agonistic activity towards PPARα. The research highlighted that modifications at the 4-position of the benzene ring greatly influenced biological activity, with fluorinated derivatives showing enhanced potency .

Case Study 2: Toxicity Screening

Research involving the use of this compound in toxicity screening utilized Xenopus laevis embryos to assess developmental impacts. Compounds derived from this compound were tested for their effects on survival rates and phenotypic changes at varying concentrations .

Mechanism of Action

The mechanism by which 4-Benzyloxy-3-chloro-benzotrifluoride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the biological activity of the compound by affecting its binding affinity to receptors and enzymes.

Comparison with Similar Compounds

The following analysis compares substituent effects, molecular properties, and applications of 4-Benzyloxy-3-chloro-benzotrifluoride with key analogues from the evidence.

Structural and Molecular Properties

A comparative analysis of molecular weights, substituents, and physical states is summarized below:

* Hypothetical data based on structural inference.

Key Observations:

- Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in all compounds enhances lipophilicity and stabilizes the aromatic ring against electrophilic attack. Chlorine and bromine substituents further increase molecular weight and polarity .

- Benzyloxy vs. Smaller Substituents : The benzyloxy group in the target compound introduces steric bulk compared to smaller groups like fluoro (-F) or trifluoromethoxy (-OCF₃). This may reduce solubility in polar solvents but improve stability in organic matrices .

- Physical State : Liquid benzoyl chlorides (e.g., ) are easier to handle in synthetic workflows, whereas solid analogues (e.g., brominated compounds) require specific storage conditions .

Purity and Handling

- High-purity compounds (e.g., ≥98.0% in ) are critical for reproducible synthetic outcomes. The absence of purity data for other analogues (e.g., ) limits conclusions about their suitability for sensitive applications .

Biological Activity

4-Benzyloxy-3-chloro-benzotrifluoride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological properties of this compound, summarizing key findings from diverse sources, including case studies and experimental data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H10ClF3O

- Molecular Weight : 288.67 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has the potential to inhibit the growth of certain bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects have shown promise in cancer cell lines, indicating a possible role in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzotrifluoride derivatives, including this compound. The compound was tested against several bacterial strains, revealing moderate antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that while the compound exhibits some antibacterial properties, it may not be as potent as other known antibiotics.

Anticancer Activity

In vitro studies have assessed the anticancer activity of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity in:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| HeLa (Cervical Cancer) | 20 µM |

| A549 (Lung Cancer) | 25 µM |

The IC50 values suggest that the compound has a selective cytotoxic effect on cancer cells, warranting further investigation into its mechanisms of action.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may involve:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cellular proliferation and survival.

- Receptor Interaction : Binding to cellular receptors that mediate growth signals.

Case Studies and Experimental Findings

-

Case Study on Antimicrobial Efficacy :

In a controlled laboratory setting, researchers tested the efficacy of this compound against common pathogens. The results indicated a dose-dependent response in inhibiting bacterial growth, particularly against Staphylococcus aureus. -

Case Study on Anticancer Effects :

A study involving human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in increased apoptosis rates. Flow cytometry analysis confirmed significant changes in cell cycle distribution, suggesting an interruption of normal cell division processes.

Q & A

Basic: What analytical methods are recommended to determine the purity and structural integrity of 4-Benzyloxy-3-chloro-benzotrifluoride?

Answer:

Purity assessment typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC) with >97.0% purity thresholds, as standard for organofluorine compounds . Structural confirmation requires:

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns (e.g., NIST Standard Reference Database protocols) .

- Nuclear magnetic resonance (NMR) : NMR is critical for resolving trifluoromethyl group environments, while NMR identifies benzyloxy and chloro substituent positions.

- Elemental analysis : Validates empirical formula consistency.

Advanced: How can competing side reactions during the introduction of the benzyloxy group be mitigated?

Answer:

Competing reactions (e.g., over-alkylation or dehalogenation) are minimized by:

- Controlled reaction stoichiometry : Use a 1.2–1.5 molar excess of benzylating agents (e.g., benzyl bromide) to favor mono-substitution .

- Temperature modulation : Maintain <60°C to suppress thermal decomposition of intermediates.

- Catalytic optimization : Employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance regioselectivity .

- In situ monitoring : Real-time HPLC tracking identifies by-products early, enabling corrective adjustments .

Basic: What synthetic routes are reported for this compound?

Answer:

Two primary pathways are documented:

Nucleophilic aromatic substitution :

- React 3-chloro-4-hydroxybenzotrifluoride with benzyl bromide under alkaline conditions (KCO/DMF, 80°C, 12h) .

- Yield: ~70–75% after recrystallization.

Cross-coupling :

- Suzuki-Miyaura coupling using pinacol boronate esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester) with chloro-substituted trifluoromethyl aryl halides .

- Catalyzed by Pd(PPh) in toluene/EtOH (3:1), yielding >80% with strict oxygen exclusion.

Advanced: How does the trifluoromethyl group influence electronic and steric effects in downstream reactions?

Answer:

The -CF group:

- Electron-withdrawing effects : Stabilizes transition states in nucleophilic substitutions, accelerating reactions at the 3-chloro position .

- Steric hindrance : Limits accessibility to the para position, favoring meta-functionalization in electrophilic aromatic substitution .

- Hydrophobic interactions : Enhances lipid solubility, relevant in medicinal chemistry applications (e.g., membrane permeability studies) .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Light sensitivity : Store in amber glass under inert gas (N/Ar) to prevent photolytic cleavage of the benzyloxy group.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl moiety .

- Temperature : Long-term storage at −20°C minimizes thermal decomposition; room temperature is acceptable for short-term (<1 month).

Advanced: How can contradictory data on reaction yields be resolved in scaled-up syntheses?

Answer:

Discrepancies often arise from:

- Impurity profiles : Use GC-MS to identify trace by-products (e.g., dehalogenated derivatives) .

- Reagent quality : Ensure benzylating agents are freshly distilled to exclude oxidized species (e.g., benzaldehyde) .

- Scale-dependent kinetics : Optimize mixing efficiency (e.g., high-shear stirrers) and heat dissipation to maintain consistent reaction rates .

Basic: What spectroscopic benchmarks are available for validating synthetic intermediates?

Answer:

Reference data from NIST Chemistry WebBook and PubChem provide:

- IR spectra : Key peaks for C-F (1100–1200 cm) and C-O (1250 cm) stretches .

- MS fragmentation : Base peaks at m/z 246.04 (M for boronate intermediates) and m/z 310.19 (pinacol ester derivatives) .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Answer:

- Density functional theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites .

- Molecular docking : Screens binding affinities for drug discovery (e.g., interactions with kinase enzymes) .

- Solvent effect modeling : COSMO-RS simulations optimize solvent selection for SNAr reactions .

Basic: How is regioselectivity achieved in functionalizing the benzotrifluoride core?

Answer:

- Directing groups : The chloro substituent at position 3 directs electrophiles to the para position relative to the trifluoromethyl group .

- Protection/deprotection : Temporary protection of the benzyloxy group (e.g., silylation) prevents undesired side reactions during nitration .

Advanced: What strategies address low yields in cross-coupling reactions involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.